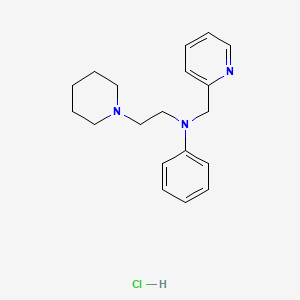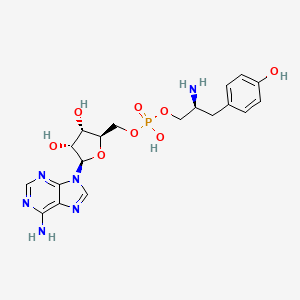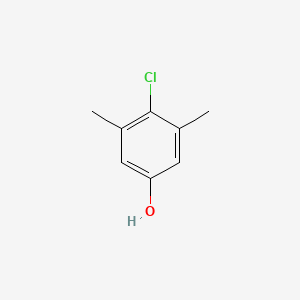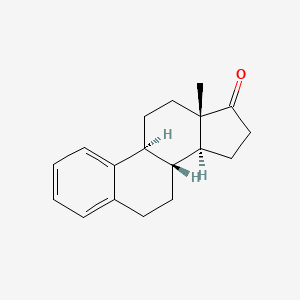
Ferrozine free acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ferrozine free acid, chemically known as 3-(2-Pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine, is a highly specific reagent used for the colorimetric determination of iron. It forms a magenta-colored complex with ferrous ions, which can be measured spectrophotometrically. This compound is widely used in various fields due to its high sensitivity and specificity for ferrous iron detection.
準備方法
Synthetic Routes and Reaction Conditions: Ferrozine free acid is synthesized through a multi-step process involving the reaction of pyridine derivatives with sulfonic acid groups. The key steps include:
Nitration: Pyridine is nitrated to form 2-nitropyridine.
Reduction: The nitro group is reduced to an amino group, forming 2-aminopyridine.
Cyclization: 2-aminopyridine undergoes cyclization with appropriate reagents to form the triazine ring.
Sulfonation: The triazine derivative is then sulfonated to introduce the phenylsulfonic acid groups.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale nitration, reduction, cyclization, and sulfonation processes. These steps are carried out under controlled conditions to ensure high yield and purity. The final product is purified through crystallization and filtration techniques.
化学反応の分析
Types of Reactions: Ferrozine free acid primarily undergoes complexation reactions with ferrous ions. The key reactions include:
Complexation: this compound reacts with ferrous ions to form a stable magenta-colored complex.
Reduction: In the presence of reducing agents like ascorbic acid, ferric ions are reduced to ferrous ions, which then react with ferrozine.
Common Reagents and Conditions:
Ascorbic Acid: Used as a reducing agent to convert ferric ions to ferrous ions.
Hydrochloric Acid: Provides an acidic medium for the reaction.
Ammonium Acetate: Used to buffer the reaction mixture.
Major Products: The major product of the reaction is the ferrozine-ferrous ion complex, which is highly stable and can be quantified spectrophotometrically.
科学的研究の応用
Ferrozine free acid has a wide range of applications in scientific research, including:
Chemistry: Used for the quantitative determination of iron in various samples, including water, soil, and biological tissues.
Biology: Employed in studies involving iron metabolism and homeostasis.
Medicine: Utilized in diagnostic assays to measure iron levels in blood and other biological fluids.
Industry: Applied in environmental monitoring to detect iron contamination in water bodies.
作用機序
Ferrozine free acid is compared with other iron-detecting reagents such as bathophenanthroline and triazine derivatives. The key differences include:
Specificity: this compound has higher specificity for ferrous ions compared to other reagents.
Sensitivity: It provides higher sensitivity, allowing for the detection of low levels of ferrous ions.
Stability: The ferrozine-ferrous ion complex is more stable than complexes formed with other reagents.
類似化合物との比較
Bathophenanthroline: Another reagent used for iron detection but with lower specificity and sensitivity.
Triazine Derivatives: Similar in structure but differ in their binding affinity and stability with ferrous ions.
Ferrozine free acid stands out due to its unique combination of high specificity, sensitivity, and stability, making it a preferred choice for iron detection in various applications.
特性
CAS番号 |
32796-55-7 |
|---|---|
分子式 |
C20H14N4O6S2 |
分子量 |
470.5 g/mol |
IUPAC名 |
4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonic acid |
InChI |
InChI=1S/C20H14N4O6S2/c25-31(26,27)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)32(28,29)30)23-24-20(22-18)17-3-1-2-12-21-17/h1-12H,(H,25,26,27)(H,28,29,30) |
InChIキー |
JFVUMQYWYNDZDK-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)O |
正規SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)O |
Key on ui other cas no. |
32796-55-7 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















